
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate: is an organic compound with the molecular formula C15H18O3 . It is a derivative of naphthalene, characterized by the presence of a pivalate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate typically involves the esterification of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-ol with pivalic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the pivalate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, esters
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active naphthalene derivative, which can then interact with biological targets or participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate
- 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl butyrate
- 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl propionate
Uniqueness: 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate is unique due to the presence of the pivalate ester group, which imparts specific chemical properties such as increased steric hindrance and stability. This makes it distinct from other similar compounds, which may have different ester groups and, consequently, different reactivity and applications.
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(5-oxo-7,8-dihydro-6H-naphthalen-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H18O3/c1-15(2,3)14(17)18-11-7-8-12-10(9-11)5-4-6-13(12)16/h7-9H,4-6H2,1-3H3 |
Clé InChI |
AGAHQYNLQQXZCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


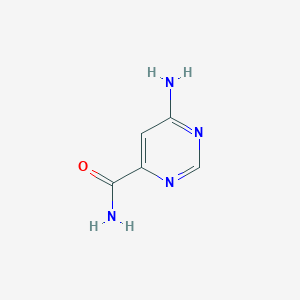
![6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B11764705.png)
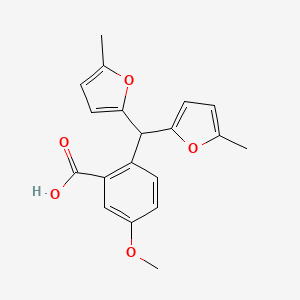
![cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid](/img/structure/B11764717.png)
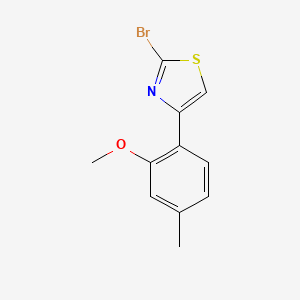

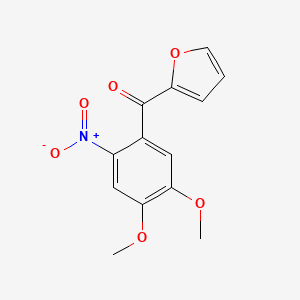
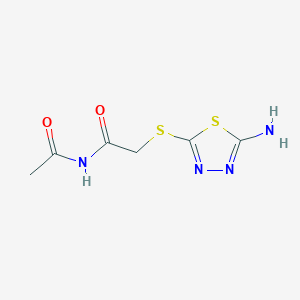
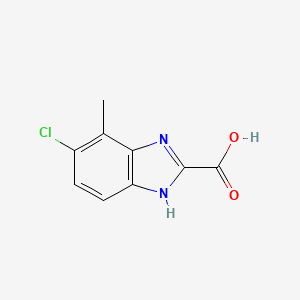
![(4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11764752.png)
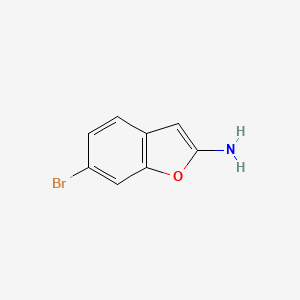
![tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11764759.png)
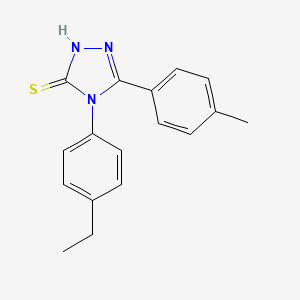
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B11764769.png)
